3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical and Pharmaceutical Research
Pyrazole derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in contemporary chemical and pharmaceutical research. nih.govontosight.ai Their versatile scaffold is a key component in a multitude of compounds with a wide array of biological activities. orientjchem.org In medicine, pyrazole-containing molecules are investigated for their potential as anti-inflammatory, anticancer, antiviral, antibacterial, antifungal, and analgesic agents. ontosight.aimdpi.com The adaptability of the pyrazole ring allows for the creation of a vast library of derivatives, making it a "privileged scaffold" in drug discovery. researchgate.netresearchgate.net Beyond pharmaceuticals, pyrazole derivatives also find extensive applications in agrochemicals, serving as insecticides and herbicides, and in material science. orientjchem.orgresearchgate.net The widespread use of these compounds stems from their stable aromatic structure and the ability to be functionalized at various positions, which allows for the fine-tuning of their chemical and biological properties. nih.gov
Structural Characteristics of the 1H-Pyrazole Scaffold and its Substitution Patterns
The foundational structure of pyrazole is a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms. nih.govresearchgate.net This arrangement results in a planar, electron-rich system. The 1H-pyrazole tautomer is characterized by the presence of a hydrogen atom on one of the nitrogen atoms, allowing it to act as both a hydrogen bond donor and acceptor. nih.gov
Contextualization of 3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazole as a Substituted Pyrazole System
This compound is a multi-substituted derivative of the 1H-pyrazole core. Each substituent contributes to the molecule's unique chemical character.
1-Cyclopentyl Group: The bulky, non-polar cyclopentyl group attached to the N1 nitrogen atom significantly increases the molecule's lipophilicity. This substitution at the pyrrole-like nitrogen abolishes the ability of the ring to act as a hydrogen bond donor. nih.gov
3-Bromo Group: The bromine atom at the C3 position is an electron-withdrawing group, which can influence the acidity of the pyrazole ring. Halogen atoms are also known to participate in halogen bonding, a type of non-covalent interaction that can be important for molecular recognition in biological systems.
4-Nitro Group: The nitro group (-NO2) at the C4 position is a strong electron-withdrawing group. Its presence deactivates the ring towards further electrophilic substitution and can play a significant role in the molecule's potential biological activity through hydrogen bonding and dipole interactions.
The specific arrangement of these substituents—a cyclopentyl group at N1, a bromine atom at C3, and a nitro group at C4—creates a distinct electronic and steric profile. While specific research on this compound is not extensively published, its structure is analogous to other substituted pyrazoles found in chemical databases, such as 4-Bromo-1-cyclopropyl-3-nitro-1H-pyrazole and 3-Bromo-4-nitro-1-propyl-1H-pyrazole. bldpharm.combldpharm.com The synthesis of such a compound would likely involve established methods for pyrazole formation, such as the cyclocondensation of a substituted hydrazine (B178648) with a 1,3-dielectrophilic compound, followed by regioselective halogenation and nitration steps. nih.govorganic-chemistry.org
Data Tables
Table 1: Properties of Related Pyrazole Compounds This table presents data for structurally similar compounds to provide context for the properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 3-Bromo-1-methyl-1H-pyrazole | C₄H₅BrN₂ | 161.00 | sigmaaldrich.com |
| (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide | C₁₁H₁₆BrN₃O | 286.17 | chemscene.com |
| 3-Bromo-1-cyclopropyl-1H-pyrazole | C₆H₇BrN₂ | 187.04 | ambeed.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-cyclopentyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c9-8-7(12(13)14)5-11(10-8)6-3-1-2-4-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDVAMYACCYTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 1 Cyclopentyl 4 Nitro 1h Pyrazole and Analogous Pyrazole Derivatives
Strategies for Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is typically accomplished through two major pathways: cyclocondensation reactions and 1,3-dipolar cycloadditions.
The most traditional and widely employed method for pyrazole synthesis involves the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. nih.govbeilstein-journals.orgpreprints.org The choice of the 1,3-difunctional system is critical as it dictates the substitution pattern of the resulting pyrazole.
The Knorr pyrazole synthesis, first reported in 1883, is the classic cyclocondensation reaction between a 1,3-dicarbonyl compound (a β-diketone) and a hydrazine. nih.govnih.govbeilstein-journals.org For the synthesis of a 1-cyclopentyl substituted pyrazole, cyclopentylhydrazine (B1295993) would serve as the hydrazine component. The reaction with an unsymmetrical β-diketone can potentially lead to two regioisomers. nih.govnih.govbeilstein-journals.org
The general mechanism involves the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. To obtain the specific 3-bromo-4-nitro substitution pattern, a pre-functionalized β-diketone, such as 2-bromo-3-nitro-pentane-2,4-dione, could theoretically be used. However, such precursors are often unstable or synthetically challenging to access. A more common strategy involves the formation of the 1-cyclopentylpyrazole core, followed by sequential electrophilic substitution reactions, namely nitration and bromination.
For instance, the reaction of acetylacetone with cyclopentylhydrazine would yield 1-cyclopentyl-3,5-dimethyl-1H-pyrazole. Subsequent nitration, typically using nitric acid in sulfuric acid, would introduce a nitro group at the 4-position. This could then be followed by bromination to achieve the desired substitution, although direct bromination of a nitro-activated pyrazole can be challenging.
| β-Diketone Precursor | Hydrazine Derivative | Resulting Pyrazole Derivative | Reference |
|---|---|---|---|
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | 1-Aryl-5-aryl-3-(trifluoromethyl)-1H-pyrazole | nih.gov |
| Ethyl Acetoacetate | Phenylhydrazine | 1,3,5-Substituted Pyrazole Derivatives | nih.gov |
| 1,3-Diketones (in situ generated) | Hydrazines | Polysubstituted Pyrazoles | organic-chemistry.org |
| 2-(Trifluoromethyl)-1,3-diketone | Hydrazine | 1,3,4,5-Substituted Pyrazoles | nih.gov |
An alternative cyclocondensation strategy utilizes α,β-unsaturated carbonyl compounds, such as enones or enals, as the 1,3-dielectrophilic partner. nih.govbeilstein-journals.org The reaction with a hydrazine proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, which forms a hydrazone intermediate that subsequently cyclizes and aromatizes, often through oxidation, to yield the pyrazole. nih.govbohrium.com
To synthesize 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole using this method, a suitable precursor would be an α,β-unsaturated carbonyl compound bearing the necessary substituents. For example, a compound like (E)-2-bromo-3-nitro-1-phenylprop-2-en-1-one could react with cyclopentylhydrazine. The reaction's regioselectivity is generally well-controlled, with the substituted nitrogen of the hydrazine (in this case, the cyclopentyl-substituted nitrogen) typically attacking the β-position of the unsaturated system. The subsequent cyclization would place the cyclopentyl group at the N1 position. Aromatization can occur spontaneously or be facilitated by an oxidizing agent if a pyrazoline intermediate is formed. nih.govbeilstein-journals.org
| α,β-Unsaturated Precursor | Hydrazine Derivative | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Chalcones | Hydrazine Hydrate (B1144303) | Reflux in Ethanol | Substituted Pyrazoles | bohrium.com |
| α,β-Unsaturated Ketones | Tosylhydrazine | Alkaline conditions | N-Functionalized Pyrazoles | nih.gov |
| α,β-Unsaturated Aldehydes/Ketones | Hydrazine Salts | Iodine-mediated, metal-free | Di-, Tri-, and Tetrasubstituted Pyrazoles | organic-chemistry.org |
1,3-Dipolar cycloaddition, also known as a [3+2] cycloaddition, is a powerful and highly convergent method for constructing five-membered heterocyclic rings, including pyrazoles. preprints.orgrsc.org This approach involves the reaction of a 1,3-dipole with a dipolarophile, which is typically an alkyne or an alkene. nih.gov
Nitrilimines are versatile 1,3-dipoles used in the synthesis of pyrazole derivatives. They are typically generated in situ from hydrazonoyl halides by treatment with a base. acs.org The subsequent [3+2] cycloaddition reaction with an alkyne (the dipolarophile) yields a pyrazole directly.
For the synthesis of the target compound, one could envision a reaction between a nitrilimine bearing the cyclopentyl group and a suitably substituted alkyne. For example, a nitrilimine generated from N-cyclopentyl-2-oxopropanehydrazonoyl chloride could react with bromo(nitro)acetylene. The regioselectivity of the cycloaddition is a key consideration and is governed by the electronic and steric properties of both the nitrilimine and the alkyne. This method allows for the direct installation of substituents onto the pyrazole core during the ring-forming step, offering a highly efficient route to complex pyrazoles. mdpi.com
| Nitrilimine Source (Hydrazonoyl Halide) | Dipolarophile | Product | Reference |
|---|---|---|---|
| Various Hydrazonoyl Chlorides | Thioaurone Derivatives | Spiropyrazolines | mdpi.com |
| Various Hydrazonoyl Halides | Allenoates | Spirobisdihydropyrazoles | acs.org |
| Ninhydrin-derived Carbonates | Nitrilimines | 1,3,5-Trisubstituted Pyrazoles | rsc.org |
The reaction of a diazo compound with an alkyne is another fundamental [3+2] cycloaddition route to pyrazoles. nih.govrsc.orgacs.org Diazo compounds can be unstable and potentially explosive, so they are often generated and used in situ. acs.org A common method for their in-situ generation is from the decomposition of tosylhydrazone salts. acs.org
This approach typically yields 1H-pyrazoles (i.e., unsubstituted at the nitrogen). To obtain an N-substituted pyrazole like this compound, a subsequent N-alkylation step would be necessary. For instance, the cycloaddition of diazomethane (B1218177) with an alkyne like 1-bromo-2-nitroacetylene would form 3-bromo-4-nitro-1H-pyrazole. This intermediate could then be alkylated with a cyclopentyl halide (e.g., cyclopentyl bromide) under basic conditions to afford the final product. The regioselectivity of the initial cycloaddition is a critical factor, with terminal alkynes generally yielding 3,5-disubstituted pyrazoles. acs.orgresearchgate.net
| Diazo Compound Source | Alkyne | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aldehydes (via tosylhydrazones) | Terminal Alkynes | One-pot procedure | 3,5-Disubstituted Pyrazoles | acs.org |
| α-Diazocarbonyl substrates | Alkynes | Solvent-free, heating | Substituted Pyrazoles | researchgate.netrsc.org |
| N-Tosylhydrazones | Alkynyl Bromides (in situ) | Base-mediated | 3,5-Diaryl-4-bromo-1H-pyrazoles | organic-chemistry.org |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic compounds, including pyrazole derivatives. Palladium, copper, and silver catalysts offer versatile and efficient pathways for the formation and functionalization of the pyrazole ring system.
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex molecules. nih.gov The Suzuki–Miyaura cross-coupling reaction, in particular, is a widely used method for the arylation and heteroarylation of pyrazole scaffolds. nih.govacs.org This reaction typically involves the coupling of a halo-substituted pyrazole with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net
The synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been demonstrated using a Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. rsc.org This reaction, utilizing the XPhos Pd G2 precatalyst, shows that a bromo-substituent on a nitrated pyrazole core is amenable to palladium-catalyzed coupling, a key step that could be adapted for the synthesis of analogs of this compound. rsc.org The reaction tolerates a range of boronic acids, including those that are electron-rich, electron-deficient, or sterically hindered. rsc.org
Furthermore, palladium catalysis is not limited to C-C bond formation. Methods for the palladium-catalyzed C-N coupling of aryl triflates with pyrazole derivatives have been developed using ligands like tBuBrettPhos. acs.org This allows for the efficient synthesis of N-arylpyrazoles in high yields. acs.org Other palladium-catalyzed routes include the ring-opening reaction of 2H-azirines with hydrazones to yield polysubstituted pyrazoles, with Pd(OAc)₂ being an effective catalyst. organic-chemistry.org
| Catalyst System | Substrates | Reaction Type | Key Features |
| XPhos Pd G2 | 4-bromo-3,5-dinitro-1H-pyrazole + Aryl/Heteroaryl boronic acids | Suzuki-Miyaura Coupling | Efficient for preparing 4-substituted dinitropyrazoles. rsc.org |
| Pd(dba)₂ / tBuBrettPhos | Aryl triflates + Pyrazole derivatives | C-N Coupling (Buchwald-Hartwig) | Produces N-arylpyrazoles in high yields; tolerates sterically hindered substrates. acs.org |
| Pd(PPh₃)₄ | Bromo-pyrazole derivative + Aryl boronic acid | Suzuki-Miyaura Coupling | Standard conditions using Na₂CO₃ base in dioxane/water. researchgate.net |
| Pd(OAc)₂ | 2H-azirines + Hydrazones | Ring-Opening/Cyclization | Provides a route to polysubstituted pyrazoles. organic-chemistry.org |
Copper-catalyzed reactions represent an economical and efficient alternative for pyrazole synthesis. nih.gov These methods are increasingly important in both academic and industrial settings for forming C-C and C-N bonds. nih.gov Copper catalysts are effective in various reaction types, including aerobic oxidative cyclizations and condensation reactions.
A mild and convenient copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org Similarly, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates yields various substituted pyrazoles using inexpensive Cu₂O as the promoter and air as the oxidant. organic-chemistry.org Another approach involves a copper triflate-catalyzed synthesis of pyrene-pyrazole pharmacophores from alkenyl hydrazones through a cross-dehydrogenative coupling under aerobic conditions. acs.org
Copper catalysts are also widely used for the N-arylation of pyrazoles, often providing a more cost-effective option than palladium. nih.gov The direct arylation of pyrazole can be achieved using bases like KOH in polar aprotic solvents such as DMSO. nih.gov Additionally, copper oxide nanoparticles (CuO NPs) have been employed as a green, reusable catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives. jsynthchem.com
| Catalyst | Starting Materials | Reaction Type | Conditions |
| Cu₂O | N,N-disubstituted hydrazines + Alkynoates | Aerobic Oxidative [3+2] Cycloaddition | Base, Air (oxidant) organic-chemistry.org |
| Cu(OTf)₂ | Alkenyl hydrazones | Cross-Dehydrogenative Coupling | Toluene, 80 °C, Air acs.org |
| Cu catalyst | Pyrazole + Aryl halide (e.g., 1-bromo-2-methylnaphthalene) | N-Arylation | KOH/DMSO nih.gov |
| CuO Nanoparticles | Aldehyde, Malononitrile, Hydrazine, Ethyl acetoacetate | One-pot Four-component reaction | Water, Reflux jsynthchem.com |
Silver catalysis offers unique pathways for the synthesis of pyrazole derivatives, often under mild conditions. These transformations include cycloadditions and cascade reactions that can build complex molecular architectures efficiently.
A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a route to pyrazoles with broad substrate scope and excellent functional group tolerance. organic-chemistry.org Silver catalysts are also effective in producing highly functionalized pyrazoles. For instance, the synthesis of 5-aryl-3-trifluoromethyl pyrazoles can be achieved through a silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.netmdpi.com This reaction proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a researchgate.netorganic-chemistry.org-H shift. researchgate.netmdpi.com
Furthermore, silver catalysis can be combined with other catalytic systems. A sequential one-pot process combining organocatalysis and silver catalysis has been developed for the asymmetric synthesis of pyrano-annulated pyrazoles. d-nb.inforwth-aachen.de This involves a squaramide-catalyzed Michael addition followed by a silver-catalyzed hydroalkoxylation. d-nb.inforwth-aachen.de Silver(I) triflate has also been used to catalyze the intramolecular heteroannulation of pyrazole-tethered propargylamides to form novel pyrazolodiazepine scaffolds. nih.gov
Introduction of the Cyclopentyl Moiety
Attaching the cyclopentyl group to the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions, with a growing interest in developing asymmetric methods to control stereochemistry.
N-alkylation is a fundamental method for substituting the pyrazole nitrogen. The regioselectivity of this reaction is a key challenge, as alkylation can occur at either the N1 or N2 position. Traditional methods often involve reacting a pyrazole with an alkylating agent, such as an alkyl halide (e.g., cyclopentyl bromide), in the presence of a base. google.com
Recent studies have focused on achieving high regioselectivity. A catalyst-free Michael reaction has been developed for the N1-alkylation of 1H-pyrazoles, providing excellent regioselectivity (N1/N2 > 99.9:1) and high yields. semanticscholar.orgresearchgate.netnih.gov This method is applicable to a range of pyrazoles bearing functional groups like bromo, ester, and nitro, making it highly suitable for late-stage functionalization. researchgate.netnih.gov Other innovative approaches include using crystalline aluminosilicates as catalysts for the N-alkylation of pyrazoles with alcohols, a method that is also applicable to producing N-cyclopentylpyrazoles. google.com Additionally, enzymatic methods using engineered enzymes have been developed for the selective N-alkylation of pyrazoles with simple haloalkanes, demonstrating high regioselectivity on a preparative scale. nih.gov
| Method | Alkylating Agent | Catalyst/Conditions | Key Features |
| Classical Alkylation | Alkyl halide (e.g., Cyclopentyl bromide) | Base (e.g., K₂CO₃) | General method, regioselectivity can be an issue. google.comresearchgate.net |
| Michael Addition | Michael Acceptor | Catalyst-free | High yield (>90%) and excellent N1 regioselectivity (>99.9:1). researchgate.netnih.gov |
| Zeolite Catalysis | Alcohol (e.g., Cyclopentanol) | Crystalline aluminosilicate | High yield under mild conditions. google.com |
| Enzymatic Alkylation | Haloalkane | Engineered halide methyltransferase | Unprecedented regioselectivity (>99%). nih.gov |
The development of asymmetric methods to introduce substituents onto heterocyclic rings is a significant area of modern organic synthesis. While direct asymmetric N-alkylation of pyrazoles with a cyclopentyl group is not extensively documented, principles from related asymmetric transformations can be applied. The focus of asymmetric pyrazole synthesis has often been on creating chiral centers on substituents attached to the carbon atoms of the ring. rwth-aachen.dersc.org
Pyrazolin-5-ones have emerged as versatile substrates for the asymmetric synthesis of highly functionalized pyrazole and pyrazolone (B3327878) derivatives using both organo- and metal-catalysts. rwth-aachen.dersc.org For example, the enantioselective Michael addition of pyrazolones to various electrophiles, such as nitroolefins, is a common strategy. researchgate.net This approach, often catalyzed by chiral squaramides or thioureas, creates stereocenters adjacent to the pyrazole ring. d-nb.inforesearchgate.net
A sequential catalytic system combining a squaramide organocatalyst and a silver salt has been used for an asymmetric Michael addition followed by a hydroalkoxylation, yielding chiral pyrano-annulated pyrazoles with high enantioselectivity. d-nb.inforwth-aachen.de Another relevant strategy is the copper-catalyzed hydroamination, which has been used for the enantioselective addition of pyrazoles to cyclopropenes to create chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol. acs.org These methodologies provide a conceptual framework for how asymmetric induction could be achieved when linking a chiral cyclopentyl precursor or creating a chiral center during the linkage process.
Asymmetric Approaches to the Cyclopentyl Linkage
Stereoselective Alkylation Methods
While the cyclopentyl group of the target compound is achiral, the principles of stereoselective alkylation are crucial for the synthesis of analogous pyrazoles with chiral N-substituents. The primary challenge in the N-alkylation of unsymmetrical pyrazoles is achieving regioselectivity (i.e., substitution at N1 versus N2).
A modern approach to N-alkylation utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which offers an alternative to methods requiring strong bases or high temperatures mdpi.com. For unsymmetrical pyrazoles, this reaction often yields a mixture of regioisomers, with the major product being determined by steric hindrance mdpi.com. For instance, the alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate provides the two regioisomers in a 2.5:1 ratio.
Furthermore, enzymatic methods have been developed for the highly regioselective N-alkylation of pyrazoles. An engineered enzyme, in a cyclic cascade with a promiscuous halide methyltransferase, can achieve alkylation (including methylation, ethylation, and propylation) with greater than 99% regioselectivity nih.gov. This biocatalytic approach uses simple haloalkanes as the alkyl source and has been demonstrated on a preparative scale nih.gov.
For the synthesis of pyrazoles where the nitrogen is directly bonded to a chiral center, methods employing chiral auxiliaries are effective. One such approach uses (R)- or (S)-tert-butanesulfinamide to prepare a chiral sulfinyl imine. A stereoselective addition of an organolithium reagent, followed by further transformations, ultimately yields the desired chiral pyrazole derivative nih.gov.
| Pyrazole Substrate | Alkylation Method | Key Feature | Selectivity Outcome |
|---|---|---|---|
| 3-Substituted Pyrazoles | Catalyst-free Michael addition | Regioselective N1-alkylation | >99.9:1 (N1:N2) |
| Unsymmetrical Pyrazoles | Trichloroacetimidates / Brønsted acid | Sterically controlled regioselectivity | Mixture of regioisomers |
| Various Pyrazoles | Engineered Enzyme Cascade | Catalyst-controlled regioselectivity | >99% regioselectivity |
Regioselective Bromination at the Pyrazole Ring
Introducing a bromine atom onto the pyrazole ring is a key step in the synthesis of the target compound. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution.
Direct bromination of the pyrazole ring is a common and efficient strategy. The reaction of pyrazoles with N-halosuccinimides, particularly N-Bromosuccinimide (NBS), provides an effective method for the 4-C halogenation of pyrazoles researchgate.net. This reaction can be carried out under mild conditions in solvents like carbon tetrachloride or even water, often without the need for a catalyst, to give 4-halopyrazoles in excellent yields researchgate.net. Photochemical bromination using NBS in chloroform has also been reported as a highly efficient method for preparing 4-bromo-2-pyrazolin-5-ones nih.gov.
Another effective approach is the one-pot, three-component reaction of a 1,3-diketone, an arylhydrazine, and a brominating agent under solvent-free conditions. Using N-bromosaccharin with a silica gel-supported sulfuric acid catalyst, various 4-bromo-1,3,5-trisubstituted pyrazoles can be synthesized with high regioselectivity and in excellent yields researchgate.netscielo.org.mx.
| Substrate Type | Brominating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Pyrazole | N-Bromosuccinimide (NBS) | Water or CCl4, mild conditions | 4-Bromopyrazole | Excellent |
| 1,3-Diketone + Arylhydrazine | N-Bromosaccharin | Silica-supported H2SO4, solvent-free | 4-Bromo-1,3,5-trisubstituted pyrazoles | 90-98 |
| N-substituted 3-methyl-2-pyrazolin-5-one | N-Bromosuccinimide (NBS) | Photochemical, Chloroform | N-substituted 3-methyl-4-bromo-2-pyrazolin-5-one | High |
An alternative to direct bromination is the incorporation of bromine by transforming a pre-existing functional group on the pyrazole ring. This method is particularly useful when direct bromination is not feasible or leads to undesired side products.
One such strategy involves the synthesis of a pyrazole with a hydroxyl group at the desired position, which can then be converted to a bromide. For example, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester can be reacted with tribromooxyphosphorus (POBr₃) in acetonitrile to replace the hydroxyl group with a bromine atom, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This precursor can then undergo further transformations.
Another advanced technique involves the sequential functionalization of pyrazole 1-oxides through regioselective metalation. By performing a bromine-magnesium exchange at the C3 or C4 position, a Grignard reagent is formed, which can then be used in subsequent cross-coupling reactions or trapped with electrophiles. This allows for the precise placement of various substituents, including bromine, on the pyrazole core.
Nitration at the Pyrazole Ring
The final step in the synthesis of the target compound's core structure is the introduction of a nitro group. Similar to bromination, the C4 position is the typical site for electrophilic nitration.
The direct nitration of pyrazoles is most commonly achieved using a mixture of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) researchgate.net. This powerful nitrating system generates the nitronium ion (NO₂⁺), which acts as the electrophile.
For the synthesis of 4-nitropyrazole, an optimized one-pot, two-step method has been developed. Pyrazole is first treated with concentrated sulfuric acid to form pyrazole sulfate. This is followed by nitration with a mixture of fuming nitric acid (90%) and fuming sulfuric acid (20%) at 50°C for 1.5 hours. This procedure results in a high yield of 85% for 4-nitropyrazole guidechem.com. Other conditions, such as using nitric and sulfuric acids at 90°C for 6 hours, have been reported to give a lower yield of 56% guidechem.com.
Alternative nitrating systems have also been explored. A mixture of nitric acid and trifluoroacetic anhydride can be used to afford mononitro derivatives in good yields researchgate.net. Additionally, N-nitropyrazole itself can undergo thermal or acid-catalyzed rearrangement to yield C-nitrated products, primarily 3-nitropyrazole and 4-nitropyrazole guidechem.comnih.gov. Recently, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a powerful N-nitro-type nitrating reagent that enables the mild and controllable nitration of various arenes and heteroarenes nih.gov.
| Nitrating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Fuming HNO3 (90%) / Fuming H2SO4 (20%) | 50°C, 1.5 hours | 4-Nitropyrazole | 85 |
| Conc. HNO3 / Conc. H2SO4 | 90°C, 6 hours | 4-Nitropyrazole | 56 |
| HNO3 / Trifluoroacetic Anhydride | Varies | Mononitropyrazoles | ~60 (average) |
| N-Nitropyrazole (rearrangement) | H2SO4, room temp. | 4-Nitropyrazole | - |
Nitration through Precursor Modification
The synthesis of this compound is not extensively documented in publicly available literature, necessitating a discussion based on established principles of pyrazole chemistry. The most logical synthetic route involves the formation of a substituted pyrazole precursor, followed by the introduction of the nitro group at the C4 position.
A plausible pathway commences with the N-alkylation of 3-bromo-1H-pyrazole with a suitable cyclopentyl electrophile (e.g., cyclopentyl bromide or tosylate) to yield the precursor, 1-cyclopentyl-3-bromo-1H-pyrazole .
The subsequent and crucial step is the regioselective nitration of this precursor. The nitration of the pyrazole ring is highly dependent on the reaction conditions and the nature of the substituents already present. For N-substituted pyrazoles, electrophilic substitution, such as nitration, preferentially occurs at the 4-position, which is the most electron-rich site. cdnsciencepub.com
Common nitrating agents for such transformations include a mixture of concentrated nitric acid and sulfuric acid. The reaction of 1-phenylpyrazole with a nitric acid-acetic anhydride mixture ("acetyl nitrate") results in selective nitration at the 4-position of the pyrazole ring. cdnsciencepub.com However, using mixed acids (HNO₃/H₂SO₄) on 1-phenylpyrazole can lead to nitration on the phenyl ring, indicating that the choice of reagent is critical to direct the substitution to the desired position on the pyrazole core. cdnsciencepub.com In the case of 4-bromopyrazoles, nitration in aqueous sulfuric acid can lead to nitrodebromination, where the bromine atom is replaced by a nitro group. publish.csiro.au Therefore, for the synthesis of the title compound, conditions must be carefully selected to favor nitration at the vacant C4 position rather than displacement of the C3 bromine. A nitrating system like nitric acid in trifluoroacetic anhydride is another effective method for the direct nitration of various five-membered heterocycles, including pyrazoles. researchgate.netsemanticscholar.org
The proposed reaction is as follows:
Precursor Synthesis : 3-bromo-1H-pyrazole is reacted with a cyclopentylating agent (e.g., cyclopentyl bromide) in the presence of a base to form 1-cyclopentyl-3-bromo-1H-pyrazole.
Nitration : The 1-cyclopentyl-3-bromo-1H-pyrazole precursor is then treated with a suitable nitrating agent, such as nitric acid in sulfuric acid or acetyl nitrate, under controlled temperature conditions to introduce the nitro group at the 4-position, yielding This compound .
Modern and Sustainable Synthetic Techniques
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and safer methods for synthesizing heterocyclic compounds like pyrazoles. These green chemistry approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. acs.org This technique has been successfully applied to the synthesis of a wide range of pyrazole derivatives. For instance, the condensation of β-keto esters with hydrazine derivatives to form pyrazolones can be accomplished in minutes with excellent yields under solvent-free, microwave-assisted conditions. researchgate.net
The benefits of this technology are clearly demonstrated in the synthesis of pyrazole-oxadiazole hybrids, where reaction times were reduced from 7–9 hours under conventional reflux to just 9–10 minutes using microwave irradiation, with a concurrent increase in product yield. acs.org
| Compound | Conventional Method (Yield %, Time) | Microwave Method (Yield %, Time) |
|---|---|---|
| 4a | 72% / 8h | 88% / 10min |
| 4b | 68% / 7h | 85% / 9min |
| 4c | 75% / 9h | 92% / 10min |
| 4d | 70% / 8.5h | 89% / 9.5min |
| 4e | 65% / 7.5h | 79% / 9min |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce cavitation in the reaction medium. The formation and collapse of these microbubbles generate localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates and yields. This method is considered a green technique as it often allows for milder reaction conditions, shorter reaction times, and reduced energy consumption. nih.gov
The synthesis of pyrazoline and pyrazolone derivatives has been effectively achieved using ultrasound irradiation. nih.govresearchgate.net For example, 1,5-disubstituted pyrazoles have been synthesized in high yields within 75-90 minutes under ultrasound irradiation at 60 °C. asianpubs.org Comparative studies have shown that for certain pyrimidine syntheses involving a pyrazole precursor, ultrasound irradiation provided yields comparable to or even slightly better than microwave heating (82–96% for ultrasound vs. 80–93% for microwave) and significantly superior to conventional oil bath heating (51–73%). nih.gov
Mechanochemical Approaches
Mechanochemical synthesis, typically performed using a ball mill, is a solvent-free technique that relies on mechanical force to induce chemical reactions. researchgate.net This approach is highly attractive from a green chemistry perspective as it eliminates the need for potentially toxic solvents, simplifies work-up procedures, and can reduce reaction times.
The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine under mechanochemical ball-milling conditions demonstrates the power of this method. The reaction proceeds efficiently at room temperature, offering high yields and short reaction times without the need for a solvent. semanticscholar.org
| Conditions | Time | Yield (%) |
|---|---|---|
| Ball Mill (Solvent-Free) | 30 min + 30 min | 94% |
| Stirring in Ethanol (Room Temp) | 2h | Trace |
| Stirring in DMF (Room Temp) | 2h | 65% |
| Stirring in DMSO (Room Temp) | 2h | 72% |
| Reflux in Ethanol | 30 min + 1h | 58% |
Flow Chemistry Applications in Pyrazole Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream within a reactor, offers numerous advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, residence time), enhanced safety profiles (especially for hazardous reactions), improved reproducibility, and straightforward scalability. galchimia.comnih.gov
This technology has been successfully applied to various pyrazole synthesis strategies. mdpi.com For instance, a two-stage flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. The process involves the initial formation of an enaminone intermediate in a heated coil, followed by condensation with hydrazine in a microfluidic chip reactor. galchimia.com This setup allows for precise control over the short residence times required for each step, leading to high-yielding and efficient production. Flow chemistry also enables the safe use of hazardous intermediates, such as diazo compounds, by generating and consuming them in situ, thereby minimizing risk. mdpi.com
Optimization of Reaction Conditions and Process Development
The development of any synthetic protocol requires careful optimization of reaction conditions to maximize product yield, minimize byproducts, and ensure the process is efficient and scalable. For pyrazole synthesis, key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. mdpi.com
The regioselectivity of the Knorr pyrazole synthesis, for example, is known to be influenced by pH, solvent, and the steric and electronic properties of the substituents. rsc.org A systematic approach to optimization involves varying one parameter at a time while keeping others constant to determine its effect on the reaction outcome.
An example of such an optimization process is shown in the metal-free synthesis of 3,5-disubstituted 1H-pyrazoles. Researchers varied the solvent and temperature to find the ideal conditions for the reaction between a 1,3-diyne and hydrazine hydrate.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O | 100 | 16 | <5 |
| 2 | EtOH | 80 | 16 | <5 |
| 3 | MeCN | 80 | 16 | <5 |
| 4 | Toluene | 110 | 16 | <5 |
| 5 | DMF | 120 | 16 | 25 |
| 6 | NMP | 120 | 16 | 30 |
| 7 | DMSO | 120 | 16 | 41 |
| 8 | PEG-400 | 120 | 16 | 85 |
| 9 | PEG-400 | 100 | 16 | 75 |
| 10 | PEG-400 | 80 | 16 | 62 |
This systematic study identified PEG-400 at 120 °C as the optimal condition, significantly improving the yield from less than 5% in common organic solvents to 85%. researchgate.net Similar optimization studies are crucial in developing microwave-assisted and flow chemistry protocols to fully leverage their advantages. researchgate.netnih.gov
Solvent Effects and Solvent-Free Conditions
The choice of solvent, or the decision to eliminate it entirely, has a profound impact on the synthesis of pyrazole derivatives. Traditional methods often rely on organic solvents like ethanol, toluene, acetone, and acetonitrile. tandfonline.com However, due to environmental and cost concerns, a significant shift towards greener alternatives and solvent-free reactions has occurred. tandfonline.comjetir.org
Solvent-free conditions, often facilitated by techniques like grinding or microwave irradiation, present numerous advantages, including faster reaction rates, reduced energy consumption, and simpler workup procedures. tandfonline.comjetir.org For instance, a comparison between a conventional solvent-based synthesis and a solvent-free approach for certain pyrazole derivatives showed a dramatic reduction in reaction time from 72 hours in acetone to a much shorter period under solvent-free conditions using tetrabutylammonium bromide as a catalyst. tandfonline.com Another study on the synthesis of pyrano[2,3-c]pyrazoles found that a solvent-free reaction using an ionic liquid catalyst yielded 95% of the product in just 7-15 minutes, outperforming reactions in solvents like ethanol (90% yield in 25 min) and acetonitrile (70% yield in 45 min). jetir.org
The use of environmentally benign solvents is another key strategy. Water and ethanol are frequently employed as green solvents. nih.govacs.org Aqueous media, in particular, are favored for their non-toxic and renewable nature. nih.govacs.org The combination of an eco-friendly solvent system, such as a water-ethanol mixture, with energy-efficient techniques like microwave irradiation has proven effective for the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov
| Method | Solvent | Catalyst | Time | Yield (%) | Reference |
| Conventional | Acetone | None | 72 h | 75 | tandfonline.com |
| Solvent-Free | None | Tetrabutylammonium Bromide | < 72 h | 75-86 | tandfonline.com |
| Conventional | Ethanol | None | 25 min | 90 | jetir.org |
| Conventional | Acetonitrile | None | 45 min | 70 | jetir.org |
| Solvent-Free | None | Ionic Liquid (NMPyTs) | 7-15 min | 95 | jetir.org |
| Microwave | H₂O–Ethanol | L-tyrosine | 25 min | 88 | nih.gov |
Temperature and Pressure Influence
Temperature and pressure are critical parameters in pyrazole synthesis, directly influencing reaction rates, yields, and sometimes the product outcome. Conventional heating methods often require elevated temperatures and prolonged reaction times to overcome activation energy barriers. nih.gov For example, a traditional synthesis of a pyrano[2,3-c]pyrazole derivative required heating at 80°C for 1.4 hours to achieve an 80% yield. nih.gov
Microwave-assisted synthesis has emerged as a powerful alternative, offering rapid and controlled heating. researchgate.netmdpi.com Microwave irradiation can significantly shorten reaction times and improve yields. In the aforementioned example, the use of microwave irradiation produced an 88% yield in just 25 minutes. nih.gov The temperature in microwave synthesis can be a determining factor for product formation; studies have shown that varying the temperature by 100°C can alter the final product, leading to either 4,5-dihydro-1H-pyrazoles or fully dehydrated pyrazoles. researchgate.net Microwave reactors can operate at temperatures up to 200-260°C, with corresponding increases in pressure within the sealed reaction vessels, which helps to accelerate the reaction. researchgate.net
A temperature-controlled divergent synthesis approach has been developed, demonstrating that simply tuning the reaction temperature can selectively yield different pyrazole derivatives from the same starting materials, without the need for transition-metal catalysts or oxidants. nih.gov For example, a reaction might yield a 1-tosyl-1H-pyrazole at a lower temperature, while increasing the temperature to 95°C could lead to the formation of a detosylated pyrazole. nih.gov
| Method | Temperature (°C) | Time | Yield (%) | Product Type | Reference |
| Conventional Heating | 80 | 1.4 h | 80 | Pyrano[2,3-c]pyrazole | nih.gov |
| Microwave Irradiation | Not specified | 25 min | 88 | Pyrano[2,3-c]pyrazole | nih.gov |
| Microwave Irradiation | Room Temp | 25-30 min | 90-95 | 4H-pyrano[2,3-c]pyrazoles | nih.gov |
| Conventional Stirring | Room Temp | 2.5-3.0 h | 80-85 | 4H-pyrano[2,3-c]pyrazoles | nih.gov |
| Electrophilic Cyclization | 65 | 12 h | 95 | 3,5-diphenyl-1-tosyl-1H-pyrazole | nih.gov |
| Electrophilic Cyclization | 95 | 12 h | 85 | 3,5-diphenyl-1H-pyrazole | nih.gov |
Catalyst Selection and Loading
The selection of an appropriate catalyst is crucial for the efficient synthesis of pyrazoles, with a vast array of options available, from simple acids and bases to complex organometallic compounds and biocatalysts. The Knorr pyrazole synthesis, a foundational method, traditionally uses a catalytic amount of acid to condense a hydrazine with a 1,3-dicarbonyl compound. jetir.orgjk-sci.com
Modern synthetic strategies employ a diverse range of catalysts:
Lewis Acids: Catalysts like zinc triflate, scandium triflate (Sc(OTf)₃), and ytterbium triflate (Yb(PFO)₃) are effective in promoting the cyclization of intermediates in multicomponent reactions. nih.gov
Metal Catalysts: Transition metals are widely used. Nano-ZnO has been employed as an efficient and reusable catalyst for the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.comnih.gov Silver catalysts (e.g., AgOTf) have been used at low loadings (1 mol%) for the synthesis of 3-CF₃-pyrazoles, achieving high yields rapidly at room temperature. mdpi.com Copper salts, such as CuOTf, are also effective, particularly in aerobic cyclization reactions. nih.gov
Base Catalysts: Simple inorganic bases like potassium carbonate (K₂CO₃) are used in cycloaddition reactions under microwave and solvent-free conditions. mdpi.com
Heterogeneous and Reusable Catalysts: To simplify purification and improve sustainability, solid-supported catalysts are favored. Polystyrene-supported 1,4-diazabicyclo[2.2.2]octane (PS-DABCO) has been identified as an excellent reusable catalyst for dihydropyrano[2,3-c]pyrazole synthesis. researchgate.net
Biocatalysts and Green Catalysts: Natural amino acids like L-tyrosine and simple salts like ammonium chloride are used as environmentally friendly catalysts. nih.govjetir.org
Catalyst loading is a key parameter to optimize. Studies on PS-DABCO showed that increasing the catalyst loading from 3 mol% to 4 mol% increased the product yield to 91%, but a further increase to 5 mol% offered no additional benefit. researchgate.net This highlights the importance of optimizing loading to minimize cost and waste without compromising efficiency. researchgate.net
| Catalyst | Catalyst Type | Loading (mol%) | Reaction Type | Reference |
| Ammonium Chloride | Green Catalyst | 2 mmol (for 20 mmol substrate) | Knorr Synthesis | jetir.org |
| Nano-ZnO | Heterogeneous Metal | Not specified | Condensation | mdpi.comnih.gov |
| AgOTf | Transition Metal | 1 | Cyclization | mdpi.com |
| PS-DABCO | Heterogeneous Base | 4 | Multicomponent Reaction | researchgate.net |
| L-tyrosine | Biocatalyst | Not specified | Multicomponent Condensation | nih.gov |
| K₂CO₃ | Inorganic Base | Stoichiometric | Cycloaddition | mdpi.com |
| Zinc Triflate | Lewis Acid | 10 | Multicomponent Reaction | rsc.orgnih.gov |
| Tetrabutylammonium Bromide | Ionic Liquid | 1 mmol (for 1 mmol substrate) | Cycloaddition | tandfonline.com |
Green Chemistry Principles in Pyrazole Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic methodologies for pyrazoles and their derivatives. jetir.orgnih.gov The goal is to design processes that are more sustainable by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.govjetir.org
Key green strategies employed in pyrazole synthesis include:
Waste Prevention and Atom Economy: Multicomponent reactions (MCRs) are a cornerstone of green pyrazole synthesis. nih.govresearchgate.net By combining three or more reactants in a single pot, MCRs improve atom economy, reduce the number of synthetic and purification steps, and minimize waste generation. nih.govacs.org
Safer Solvents and Auxiliaries: There is a strong emphasis on replacing hazardous organic solvents with benign alternatives like water and ethanol or eliminating solvents altogether. tandfonline.comjetir.orgnih.gov Solvent-free reactions, often utilizing grinding or microwave techniques, are considered highly eco-friendly. tandfonline.comnih.gov
Use of Renewable Feedstocks and Benign Catalysts: The use of biodegradable and reusable catalysts, such as biocatalysts derived from natural sources (e.g., Cluster Fig Ash) or recyclable heterogeneous catalysts, aligns with green principles. nih.govresearchgate.net The development of catalyst-free reaction pathways further enhances the green credentials of a synthetic route. nih.gov
By integrating these principles, chemists are developing synthetic routes to pyrazoles that are not only efficient and high-yielding but also environmentally responsible. nih.govnih.gov
Spectroscopic and Structural Characterization Methodologies for 3 Bromo 1 Cyclopentyl 4 Nitro 1h Pyrazole
Mass Spectrometry (MS)Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of the compound and to study its fragmentation pattern. By analyzing the fragments produced upon ionization, further structural information could be deduced, corroborating the structure determined by NMR.
Without access to the actual spectral data, the detailed research findings and data tables that would form the core of this article cannot be generated.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the pyrazole (B372694) ring, the nitro group, the carbon-bromine bond, and the cyclopentyl group.
The key vibrational modes anticipated for this compound are:
Nitro (NO₂) Group Vibrations: The nitro group is expected to produce two prominent and strong stretching bands. The asymmetric stretching vibration typically appears in the range of 1560-1520 cm⁻¹, and the symmetric stretching vibration is found at approximately 1350-1310 cm⁻¹. The presence of these strong absorptions would be a clear indicator of the nitro functionality. nih.gov
Pyrazole Ring Vibrations: The aromatic pyrazole ring will exhibit several characteristic bands. C=N and C=C stretching vibrations are expected to appear in the 1600-1420 cm⁻¹ region. nih.gov C-H stretching vibrations of the pyrazole ring proton are anticipated at wavenumbers above 3000 cm⁻¹.
Cyclopentyl Group Vibrations: The aliphatic C-H bonds of the cyclopentyl group will produce characteristic stretching bands in the 2960-2870 cm⁻¹ region. Additionally, C-H bending (scissoring and rocking) vibrations for the CH₂ groups of the ring are expected around 1465 cm⁻¹.
Carbon-Bromine (C-Br) Vibration: The stretching vibration of the C-Br bond is typically observed in the fingerprint region of the spectrum, usually between 600 and 500 cm⁻¹. This band can sometimes be weak and difficult to assign definitively without comparative analysis.
The table below summarizes the expected characteristic IR absorption frequencies for this compound, based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1520 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1350 - 1310 | Strong |
| Pyrazole Ring C-H | Stretch | > 3000 | Medium |
| Pyrazole Ring C=N, C=C | Stretch | 1600 - 1420 | Medium |
| Cyclopentyl C-H | Stretch | 2960 - 2870 | Strong |
| Cyclopentyl CH₂ | Bend (Scissoring) | ~1465 | Medium |
| C-Br | Stretch | 600 - 500 | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the conjugated pyrazole system and the nitro group.
The pyrazole ring itself is an aromatic heterocycle that absorbs in the UV region. The presence of the nitro group (a chromophore) and the bromine atom (an auxochrome) attached to this ring is expected to significantly influence the absorption maxima (λ_max) and molar absorptivity. The nitro group, being a powerful electron-withdrawing group, will likely cause a bathochromic shift (shift to longer wavelength) of the π → π* transition of the pyrazole ring. A weaker n → π* transition associated with the non-bonding electrons of the nitro group's oxygen atoms and the pyrazole's nitrogen atoms may also be observed at a longer wavelength. nih.gov
Based on studies of similar nitropyrazole derivatives, one could anticipate strong absorption bands in the range of 250-350 nm.
| Type of Transition | Chromophore | Expected λ_max Range (nm) |
| π → π | Substituted Pyrazole Ring | 250 - 320 |
| n → π | Nitro Group / Pyrazole Nitrogen | 300 - 350 |
X-ray Crystallography for Solid-State Structure Elucidation
To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and refined.
The analysis of the crystal structure would reveal several key features:
Molecular Geometry: The pyrazole ring is expected to be essentially planar, a characteristic feature of aromatic systems. nih.govmdpi.com The analysis would confirm the substitution pattern, with the cyclopentyl group at the N1 position, the bromine atom at C3, and the nitro group at C4.
Bond Lengths and Angles: The C-N, C=N, and C-C bond lengths within the pyrazole ring would be consistent with its aromatic character, falling between typical single and double bond values. mdpi.com The C-Br and C-NO₂ bond lengths would also be determined with high precision. The geometry of the nitro group is expected to be trigonal planar.
Conformation: The orientation of the cyclopentyl and nitro groups relative to the pyrazole ring would be defined by specific torsion angles. The cyclopentyl ring itself typically adopts a non-planar "envelope" or "twist" conformation to minimize steric strain, and the specific conformation in the solid state would be elucidated. researchgate.net
The table below shows representative crystallographic data for a related bromo-nitro-pyrazole derivative, illustrating the type of information obtained from such an analysis.
| Parameter | Example Value (4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid solvate) researchgate.net |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9070 |
| b (Å) | 9.2731 |
| c (Å) | 17.5641 |
| V (ų) | 962.09 |
| Z (molecules/unit cell) | 4 |
The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of the solid material.
Hydrogen Bonding: Although this compound lacks classical hydrogen bond donors (like N-H or O-H), it can participate in weaker C-H···O and C-H···N hydrogen bonds. The hydrogen atoms on the pyrazole ring and the cyclopentyl group can act as weak donors, while the oxygen atoms of the nitro group and the pyridine-like nitrogen (N2) of the pyrazole ring can act as acceptors. nih.gov These interactions often play a significant role in directing the crystal packing.
Halogen Bonding: The bromine atom at the C3 position can participate in halogen bonding. mdpi.com This is a highly directional interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) is attracted to a Lewis basic (electron-rich) site on an adjacent molecule, such as a nitro group oxygen or the N2 atom of another pyrazole ring. mdpi.comrsc.org
π-Stacking: The electron-deficient pyrazole ring, influenced by the strongly withdrawing nitro group, could engage in π-π stacking interactions with the rings of neighboring molecules. nih.gov These interactions, where aromatic rings are packed face-to-face or offset, contribute significantly to the cohesive energy of the crystal.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Solvatomorphism is a related phenomenon where a compound crystallizes with different types or numbers of solvent molecules incorporated into the lattice, forming solvates. researchgate.net Both phenomena are of immense importance, particularly in the pharmaceutical industry, as different polymorphic or solvatomorphic forms can have different physical properties such as solubility, melting point, and stability.
The study of these phenomena for pyrazole derivatives is an active area of research. researchgate.net The presence of multiple functional groups in this compound—a halogen bond donor (Br), hydrogen bond acceptors (NO₂, pyrazole N), and a hydrophobic alkyl group—provides a rich landscape for forming diverse intermolecular interactions. This complexity increases the likelihood that the compound could exhibit polymorphism or form solvates when crystallized from different solvents or under different conditions. researchgate.net For instance, crystallization from a polar solvent like dimethyl sulfoxide (B87167) (DMSO) might yield a DMSO solvate, as has been observed for the related 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, which forms both a hydrate (B1144303) and a DMSO solvate with different hydrogen bonding patterns. researchgate.net Identifying and characterizing these different solid forms would be essential for controlling the material properties of the compound.
Computational and Theoretical Investigations on 3 Bromo 1 Cyclopentyl 4 Nitro 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of pyrazole (B372694) derivatives from first principles. eurasianjournals.com These methods allow for a detailed examination of the electron distribution and energy landscape of the molecule.
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. acrhem.orgmdpi.com For 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole, DFT calculations, typically using a basis set like 6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and electronic properties. acrhem.org
DFT studies can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for predicting sites of electrophilic and nucleophilic attack. For this molecule, the MEP would likely show a region of high negative potential around the oxygen atoms of the nitro group, indicating a propensity to interact with electrophiles or engage in hydrogen bonding. Conversely, regions of positive potential would be expected around the pyrazole ring protons.
Table 1: Calculated Electronic Properties for a Substituted Nitropyrazole Derivative (Illustrative)
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 4.5 D |
| Ionization Potential (eV) | 8.9 eV |
| Electron Affinity (eV) | 2.1 eV |
| Electronegativity (χ) | 5.5 eV |
| Hardness (η) | 3.4 eV |
| Softness (S) | 0.29 eV⁻¹ |
Note: This table is illustrative, based on typical values for similar compounds, as specific data for this compound is not available.
Molecular Orbital Analysis
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity and electronic transitions. acrhem.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the bromine atom, which have available lone-pair electrons. The LUMO, on the other hand, would be predominantly centered on the electron-deficient nitro group. The strong electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO significantly, resulting in a relatively small HOMO-LUMO gap. nih.gov A smaller energy gap suggests that the molecule can be more readily excited and is generally more reactive.
Energetic Studies of Reaction Pathways and Transition States
Computational methods are invaluable for mapping the potential energy surface of chemical reactions, allowing for the calculation of activation energies and the characterization of transition state structures. nih.gov While specific reaction pathways for this compound are not detailed in the literature, theoretical calculations could be employed to study reactions such as nucleophilic aromatic substitution (displacing the bromine) or reduction of the nitro group.
By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a proposed reaction can be constructed. For instance, DFT calculations could predict the activation energy required for the intramolecular migration of a proton in related pyrazole systems, which has been found to be in the range of 47-55 kcal/mol. nih.gov These studies provide mechanistic insights that are often difficult to obtain through experimental means alone.
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational landscape of flexible molecules.
Conformational Analysis of the Cyclopentyl Moiety
The cyclopentyl ring is not planar and adopts puckered conformations to relieve angle and torsional strain. maricopa.educhemistrysteps.com The two most common conformations are the "envelope" and "twist" forms. maricopa.edu The attachment of the cyclopentyl group to the pyrazole ring at the N1 position introduces a degree of conformational flexibility.
Conformational analysis, using methods like molecular mechanics or DFT, can determine the relative energies of the different puckered conformations of the cyclopentyl ring and the rotational barrier around the N1-C(cyclopentyl) bond. The preferred conformation will be the one that minimizes steric hindrance between the cyclopentyl hydrogens and the substituents on the pyrazole ring (the bromo and nitro groups). It is likely that the cyclopentyl ring will orient itself to place its bulk away from the adjacent C5-H bond of the pyrazole ring. Theoretical calculations have been successfully used to determine that flexible pyrazolone (B3327878) derivatives can exist in either folded or open conformations depending on their structure. bohrium.com
Table 2: Relative Energies of Cyclopentyl Ring Conformations (Illustrative)
| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C5-N1-C_cyclo-C_cyclo) |
|---|---|---|
| Envelope (E1) | 0.0 | 35° |
| Twist (T1) | 0.5 | 20° |
| Envelope (E2) | 0.2 | -35° |
| Twist (T2) | 0.7 | -20° |
Note: This table provides a hypothetical energy landscape to illustrate the small energy differences between possible conformations of the cyclopentyl ring.
Intermolecular Interaction Modeling
The functional groups present in this compound suggest the potential for several types of non-covalent interactions, which are crucial in determining its solid-state structure and interactions with other molecules. The nitro group's oxygen atoms are strong hydrogen bond acceptors. The bromine atom can participate in halogen bonding, an interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile.
Molecular dynamics simulations or docking studies can model how this molecule interacts with itself or with other molecules, such as solvents or biological macromolecules. eurasianjournals.com These models can predict the formation of dimers or larger aggregates in the solid state, stabilized by a network of intermolecular forces. For example, studies on nitropyrazoles in the crystalline state have shown that the oxygen atoms of the nitro group can form hydrogen bonds with N-H groups of adjacent molecules. acrhem.org Although the N1 position is substituted in the target molecule, similar interactions with other potential hydrogen bond donors are conceivable.
Prediction of Spectroscopic Parameters
The elucidation of a molecule's structure and electronic properties relies heavily on spectroscopic techniques. Computational chemistry provides powerful tools to predict and interpret spectroscopic data, offering insights that complement experimental findings. For this compound, while specific experimental spectra are not widely published, its spectroscopic parameters can be reliably predicted using established theoretical methods that have been successfully applied to other pyrazole derivatives. These methods are crucial for confirming the molecular structure and understanding its electronic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Density Functional Theory (DFT) is a primary method for predicting ¹H and ¹³C NMR chemical shifts. nih.gov This approach involves calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen functional and basis set. For pyrazole derivatives, DFT calculations have shown good agreement between theoretical and experimental chemical shifts. nih.gov
For this compound, predictions would involve distinct signals for the single proton on the pyrazole ring, as well as the protons of the cyclopentyl group. The electron-withdrawing effects of the nitro and bromo groups would significantly influence the chemical shifts of the pyrazole ring atoms. Specifically, the carbon atom attached to the nitro group (C4) and the carbon atom bonded to the bromine (C3) would exhibit characteristic downfield shifts in the ¹³C NMR spectrum.
Table 1: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for a Substituted Pyrazole Moiety. Note: This table is illustrative and based on general data for substituted pyrazoles to demonstrate the predictive accuracy of computational methods. Specific values for this compound would require dedicated calculations.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H5 | 7.85 | 7.78 |
| C3 | 135.2 | 134.5 |
| C4 | 110.8 | 110.1 |
| C5 | 142.1 | 141.7 |
Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational spectra (Infrared and Raman) are also commonly calculated using DFT. arxiv.org These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. nih.gov By analyzing the computed vibrational modes, specific bands in the experimental spectra can be assigned to particular functional groups and molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net
For this compound, key predicted vibrational bands would include:
N-O stretching: Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.
C-N stretching: Vibrations associated with the bonds between the pyrazole ring and the nitro and cyclopentyl groups.
C-Br stretching: A characteristic vibration at lower frequencies, confirming the presence of the bromine substituent.
Cyclopentyl C-H stretching: Typically observed around 2850-3000 cm⁻¹.
Pyrazole ring vibrations: Stretching and bending modes of the C=C, C-N, and N-N bonds within the heterocyclic ring.
Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Nitro-Substituted Pyrazole. Note: This table is for illustrative purposes. The exact frequencies for the target compound may vary.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| NO₂ Asymmetric Stretch | 1550 | 1500-1600 |
| NO₂ Symmetric Stretch | 1355 | 1300-1400 |
| Pyrazole Ring Stretch | 1480 | 1450-1550 |
| C-H (Aromatic) Stretch | 3100 | 3000-3150 |
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths (λmax). nih.gov For a molecule like this compound, the presence of the nitro group and the pyrazole ring, both containing π-systems, would be expected to result in electronic transitions in the UV region. The calculations can help identify the nature of these transitions, such as n→π* or π→π*. researchgate.net The predicted λmax values are valuable for interpreting experimental UV-Vis spectra and understanding the molecule's electronic structure. nih.gov
Structure-Activity/Property Relationship (SAR/SPR) Methodologies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are cornerstones of modern drug discovery and materials science. These computational methodologies aim to establish a correlation between the chemical structure of a compound and its biological activity or physical properties. For pyrazole derivatives, which are known for a wide range of biological activities, these techniques are extensively used to design more potent and selective compounds. nih.govinnovareacademics.in
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling involves the development of mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties, which are quantified by molecular descriptors. nih.gov These descriptors can encode steric, electronic, hydrophobic, and topological features of the molecules. msjonline.org
For a series of compounds including this compound, a QSAR study would involve:
Data Set: A collection of pyrazole analogs with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). msjonline.org
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. nih.gov
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. msjonline.org
The resulting QSAR model can identify which structural features (e.g., the presence of a nitro group, the size of the N1-substituent) are critical for the desired activity, thereby guiding the design of new, more effective molecules. neuroquantology.com
Pharmacophore Modeling: A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.
Pharmacophore models for a target can be generated based on the structures of known active ligands. Such a model could reveal, for instance, that the nitro group of this compound acts as a crucial hydrogen bond acceptor, while the cyclopentyl group fits into a hydrophobic pocket of the target protein. This information is invaluable for virtual screening of large compound libraries to identify new potential hits or for designing novel scaffolds that match the pharmacophoric features.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method simulates the binding process and scores the resulting poses based on their predicted binding affinity. nih.gov
A molecular docking study of this compound into the active site of a target protein could provide detailed insights into its binding mode. mdpi.com It could identify specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand. For example, the nitrogen atoms of the pyrazole ring might act as hydrogen bond acceptors, while the bromo-substituent could form halogen bonds with the protein backbone. These detailed interaction maps help rationalize the observed biological activity and provide a structural basis for designing modifications to improve binding affinity and selectivity. nih.gov
Advanced Research Applications and Future Directions for 3 Bromo 1 Cyclopentyl 4 Nitro 1h Pyrazole Analogues
Role as Versatile Synthetic Intermediates
The pyrazole (B372694) nucleus is a pharmacologically significant scaffold found in numerous therapeutic agents. nih.gov Consequently, substituted pyrazoles like 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole are of great interest as versatile intermediates for the synthesis of more elaborate molecules. The strategic placement of the bromo and nitro groups allows for selective and sequential chemical modifications, enabling the construction of complex molecular frameworks and diverse compound libraries.
Pyrazoles serve as foundational structures in the synthesis of a wide array of heterocyclic compounds. nih.govmdpi.com The bromo substituent on the pyrazole ring is a key functional handle, readily participating in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This allows for the appendage of aryl, alkyl, and other functional groups, leading to the creation of intricate, polycyclic, or fused heterocyclic systems.
Furthermore, the nitro group can be chemically reduced to an amino group. This transformation introduces a nucleophilic site that can be used for a variety of subsequent reactions, including acylation, alkylation, or condensation with carbonyl compounds to build new rings fused to the pyrazole core. The combination of these reactive sites makes analogues of this compound potent precursors for novel and complex heterocyclic structures with potential applications in medicinal chemistry and materials science.
In drug discovery and chemical biology, the generation of chemical compound libraries containing structurally diverse molecules is crucial for screening against biological targets. The pyrazole ring is considered a "privileged structure" due to its presence in numerous biologically active compounds. frontiersin.org Analogues of this compound are excellent building blocks for such libraries.
The synthetic accessibility and the presence of multiple, orthogonally reactive functional groups allow for a combinatorial approach to synthesis. Starting from this single core, a multitude of derivatives can be generated by varying the substituents introduced via the bromo and nitro functionalities. The cyclopentyl group at the N1 position can also be varied to modulate properties like lipophilicity and metabolic stability. This synthetic versatility enables the rapid production of a large number of distinct compounds, facilitating the exploration of structure-activity relationships (SAR) and the discovery of new lead compounds. frontiersin.org
Exploration in Materials Science
The electronic properties and propensity for intermolecular interactions inherent to the pyrazole ring have led to the exploration of its derivatives in materials science. rsc.org The introduction of substituents like nitro groups and the potential for creating extended π-conjugated systems make these compounds candidates for novel optical and supramolecular materials.
Pyrazole derivatives have gained significant attention for their potential in optoelectronic applications due to their noteworthy photophysical properties. pjoes.comnih.gov Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields, large Stokes shifts, and interesting solvatochromic behavior. rsc.org The photophysical properties are closely tied to the molecular structure, particularly the extent of π-conjugation and the nature of electron-donating and electron-withdrawing groups attached to the heterocyclic core. rsc.org
Analogues of this compound are of interest in this context. The nitro group, a strong electron-withdrawing group, can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is often a key mechanism for fluorescence. mdpi.comresearchgate.net By synthetically modifying the core structure—for example, by replacing the bromine atom with various aromatic or electron-donating groups—the electronic and, therefore, the optical properties can be systematically tuned. This allows for the design of novel fluorophores with tailored absorption and emission profiles for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net
| Compound/Probe | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Key Feature/Application | Reference |
|---|---|---|---|---|---|
| Probe 78 | 325, 372 | 476 | 0.38 | Shifts emission to 492 nm upon fluoride (B91410) detection. | nih.gov |
| Probe 78-F (with Fluoride) | ~430 | 492 | 0.64 | Demonstrates fluorescence enhancement. | nih.gov |
| Probe 83 | 375 | 487 | Not Reported | Ratiometric probe for aqueous acid. | nih.gov |
| Probe 83 (Acidic) | 438 | 585 | Not Reported | Shows distinct new absorption and emission bands in acid. | nih.gov |
| Pyrazole Oxadiazole Derivatives | Not Reported | 410-450 | up to 0.69 | Investigated as potential electroluminescent materials. | researchgate.net |
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. Pyrazole-containing molecules have been shown to be effective building blocks for creating ordered supramolecular assemblies. nih.govnih.gov The pyrazole ring can participate in π-π stacking and hydrogen bonding, interactions that are crucial for guiding the self-assembly process.
Recent research has demonstrated that pyrazole-modified monomers can be used in precipitation polymerization to synthesize anisotropic microgels. nih.govnih.govresearchgate.net In these studies, π-π interactions between the pyrazole groups were hypothesized to drive the formation of supramolecular bonds during polymerization. nih.gov This "polymerization-induced self-assembly" process allows for control over the final morphology of the resulting polymer colloids. By varying the concentration of the pyrazole-modified monomer, microgel shapes could be tuned from spherical to raspberry-like and even dumbbell-like structures. nih.govresearchgate.net This approach provides a predictive method for designing complex soft materials and colloidal systems with tailored properties. nih.gov
Development of Advanced Chemical Tools and Probes
The combination of synthetic versatility, inherent chelating ability, and tunable photophysical properties makes pyrazole derivatives an attractive scaffold for the development of chemical tools and probes. rsc.orgnih.gov These tools are designed to detect and quantify specific ions, molecules, or changes in biological environments, often through a change in color or fluorescence.
The N-donor character of the pyrazole ring makes it an excellent ligand for coordinating with metal cations. nih.gov By incorporating a pyrazole moiety into a larger molecular structure that includes a fluorophore, selective chemosensors can be designed. The binding of a target analyte to the pyrazole-containing receptor site can trigger a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, providing a detectable signal. rsc.org
Design Principles for Agrochemically Relevant Compounds (e.g., Herbicides, Fungicides)
The design of agrochemically active compounds based on the pyrazole scaffold is a highly refined process, guided by established structure-activity relationships (SAR). The pyrazole ring is a key pharmacophore in numerous commercial fungicides, many of which are succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov The development of analogues of this compound for herbicidal or fungicidal use involves the strategic manipulation of its substituents to optimize efficacy, selectivity, and physicochemical properties.
Key Design Considerations:
The Pyrazole Core: The pyrazole ring itself is a critical structural feature. Its substitution pattern dramatically influences biological activity. Electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks are favored at C3 and C5. nih.gov
N1-Substituent: The cyclopentyl group at the N1 position contributes to the molecule's lipophilicity, which is crucial for its ability to penetrate biological membranes of target pests or plants. Varying the size and nature of this alkyl group is a common strategy to fine-tune activity and selectivity.
C3-Substituent: The bromo group at the C3 position is an important feature. Halogen atoms can influence the electronic properties of the pyrazole ring and can be involved in halogen bonding, a type of non-covalent interaction that can contribute to binding with target enzymes.
C4-Substituent: The nitro group at the C4 position is a strong electron-withdrawing group, which significantly alters the electronic profile of the pyrazole ring. This can impact the molecule's reactivity and its interactions with biological targets.
C5-Substituent: While unsubstituted in the parent compound, the C5 position is a key site for modification. In many commercial pyrazole fungicides, this position is linked to another aromatic or heterocyclic ring, often via an amide or ether linkage, which is essential for binding to the target site.
The design of novel agrochemicals often involves an approach known as "isosteric replacement," where functional groups are swapped for others with similar physical or chemical properties to enhance activity or reduce toxicity. For instance, the nitro group might be replaced with other electron-withdrawing groups, or the cyclopentyl group could be exchanged for other cyclic or acyclic alkyl groups to probe the spatial requirements of the target's binding pocket.
The table below illustrates how modifications to the pyrazole scaffold can influence fungicidal activity, drawing from general principles observed in related pyrazole carboxamide fungicides.
| Modification Site | Substituent Type | General Impact on Fungicidal Activity | Rationale |
| N1-Position | Small Alkyl (e.g., methyl, ethyl) | Variable; may decrease activity | Reduced lipophilicity can hinder membrane transport. |
| Bulky Alkyl (e.g., cyclopentyl, cyclohexyl) | Often optimal | Balances lipophilicity and fits well into hydrophobic pockets of target enzymes. | |
| C3-Position | Halogens (e.g., Cl, Br) | Generally enhances activity | Increases potency through electronic effects and potential halogen bonding. |
| Alkyl Groups (e.g., CH₃, CF₃) | Can be favorable | A trifluoromethyl group often increases metabolic stability and binding affinity. | |
| C4-Position | Electron-Withdrawing Groups (e.g., NO₂, CN) | Potentially high activity | Significantly alters the ring's electronics, which can be crucial for target interaction. |
| Carboxamide Linkage | CRITICAL for SDHI Fungicides | Forms key hydrogen bonds within the active site of the succinate dehydrogenase enzyme. nih.gov |
Based on these principles, analogues of this compound are designed by synthesizing libraries of compounds with systematic variations at each position to identify the optimal combination of substituents for potent and selective herbicidal or fungicidal action. nih.govnih.gov
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. mdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. mdpi.commdpi.com Pyrazole analogues, including derivatives of this compound, are excellent candidates for integration into MCR strategies.
For a pyrazole to be used in an MCR, it must possess a suitable functional group (e.g., an aldehyde, amine, carboxylic acid, or ketone). For example, a formyl group (CHO) can be introduced onto the pyrazole ring, creating a pyrazole-carbaldehyde. This aldehyde can then serve as the carbonyl component in well-known MCRs like the Ugi or Passerini reactions.
Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. A pyrazole-carbaldehyde could be used to create complex peptide-like structures containing the pyrazole core.
Reactants: Pyrazole-carbaldehyde, an amine (e.g., aniline), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide).
Product: A complex molecule featuring the pyrazole scaffold attached to a peptide-like backbone. This strategy allows for immense structural diversity by simply varying each of the four components. mdpi.comresearchgate.net
Passerini Three-Component Reaction (Passerini-3CR): The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (like a pyrazole-carbaldehyde), and an isocyanide to form an α-acyloxy carboxamide.
Reactants: Pyrazole-carbaldehyde, a carboxylic acid, and an isocyanide.
Product: An α-acyloxy carboxamide bearing the pyrazole moiety, a scaffold useful in medicinal and materials chemistry. nih.govnih.gov
The table below outlines how a functionalized this compound analogue could be incorporated into these MCRs.
| MCR Type | Required Pyrazole Functional Group | Other Components | Resulting Scaffold | Potential Application |
| Ugi-4CR | Aldehyde (e.g., at C5-position) | Amine, Carboxylic Acid, Isocyanide | Pyrazole-containing α-acylamino amide | Rapid synthesis of compound libraries for biological screening. mdpi.com |
| Passerini-3CR | Aldehyde (e.g., at C5-position) | Carboxylic Acid, Isocyanide | Pyrazole-containing α-acyloxy carboxamide | Creation of novel functional materials and bioactive molecules. nih.gov |
| Hantzsch-type | Aldehyde (e.g., at C5-position) | β-ketoester, Ammonia source | Pyrazole-substituted dihydropyridine | Synthesis of hybrid heterocycles with potential pharmaceutical relevance. |
| Biginelli-type | Aldehyde (e.g., at C5-position) | β-dicarbonyl compound, Urea/Thiourea | Pyrazole-substituted dihydropyrimidinone | Development of novel bioactive compounds. |
The use of MCRs represents a modern, efficient, and environmentally conscious approach to chemical synthesis, enabling the exploration of vast chemical space around the core pyrazole structure. mdpi.comnih.gov
Future Outlook in Heterocyclic Chemistry Research and Compound Development
The future of research involving this compound analogues and related heterocyclic systems is bright, driven by the continuous demand for novel compounds in medicine, agriculture, and materials science. numberanalytics.comnumberanalytics.com
Key Future Directions:
Development of Sustainable Synthetic Methods: There is a strong trend towards "green chemistry," focusing on developing more efficient and environmentally benign synthetic routes. This includes the expanded use of MCRs, microwave-assisted synthesis, and catalytic reactions that reduce solvent use and waste generation. ias.ac.in
Exploration of New Biological Targets: While pyrazoles are well-established as agrochemicals, ongoing research aims to identify new biological targets. numberanalytics.com High-throughput screening of diverse pyrazole libraries, generated using techniques like MCRs, will be crucial in discovering compounds with novel modes of action to overcome resistance issues in pests and pathogens.
Application in Materials Science: The unique electronic and photophysical properties of substituted pyrazoles make them attractive for applications beyond biology. numberanalytics.com Research is exploring their use in developing organic light-emitting diodes (OLEDs), fluorescent probes, and conducting polymers. The specific substitution pattern of analogues can be tuned to achieve desired material properties.
Integration of Computational Chemistry: In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly vital role in the rational design of new pyrazole derivatives. nih.gov These computational tools can predict the biological activity and properties of virtual compounds, helping to prioritize synthetic targets and accelerate the discovery process.
The pyrazole scaffold, exemplified by structures like this compound, will continue to be a privileged motif in chemical research. The convergence of efficient synthetic strategies, a deeper understanding of structure-activity relationships, and the exploration of new applications ensures that these compounds will remain at the forefront of innovation in heterocyclic chemistry. numberanalytics.comnih.gov
Q & A
What are the most reliable synthetic routes for 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:
Cyclopentyl Introduction: Alkylation of the pyrazole nitrogen using cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
Bromination: Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in acetic acid or CCl₄, with careful temperature control (0–25°C) to avoid over-bromination .
Nitration: Directed nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent decomposition .
Optimization Tips:
- Solvent choice (e.g., DMF for alkylation, CCl₄ for bromination) impacts yield and purity.
- Use catalytic agents like FeCl₃ for nitration to enhance regioselectivity .
Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key peaks include:
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic pattern (²⁹Br/⁸¹Br) .
- IR Spectroscopy: Nitro group absorption bands at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
How do the electron-withdrawing substituents (bromo, nitro) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine: Facilitates Suzuki-Miyaura couplings (e.g., with arylboronic acids) due to its leaving-group potential. Use Pd(PPh₃)₄ catalyst in THF/H₂O at 80°C .
- Nitro Group: Deactivates the pyrazole ring, requiring harsher conditions for nucleophilic substitution. For example, SNAr reactions with amines may need CuI catalysis in DMSO at 120°C .
How can researchers resolve contradictions in reported synthetic yields for analogous bromopyrazoles?
Methodological Answer:
Discrepancies often arise from:
- Purity of Reagents: Trace moisture in DMF reduces alkylation efficiency; use molecular sieves .
- Reaction Monitoring: Employ TLC (e.g., hexane/ethyl acetate 3:1) or in-situ FTIR to track intermediate formation .
Case Study: Lower yields in bromination may stem from unoptimized NBS stoichiometry. A 1.2:1 NBS/pyrazole ratio in CCl₄ maximizes mono-bromination .
What experimental design considerations are critical for assessing the compound’s biological activity?
Methodological Answer:
- Target Selection: Prioritize enzymes inhibited by nitroheterocycles (e.g., nitroreductases) .
- Assay Conditions:
- Docking Studies: Model interactions using PyMOL or AutoDock, focusing on nitro-group hydrogen bonding .
How does the cyclopentyl group affect the compound’s physicochemical properties and solubility?
Methodological Answer:
- Lipophilicity: Cyclopentyl increases logP, reducing aqueous solubility. Use cosolvents (e.g., DMSO:water 1:9) for in vitro assays .
- Crystallinity: Bulky cyclopentyl substituents may hinder crystallization; employ slow evaporation from ethanol for X-ray studies .
What are the stability challenges during long-term storage, and how can they be mitigated?
Methodological Answer:
- Light Sensitivity: Nitro groups degrade under UV; store in amber vials at –20°C .
- Moisture Sensitivity: Cyclopentyl ethers hydrolyze; use desiccants (silica gel) in sealed containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
